Cas no 2230253-82-2 (PKI-166 (hydrochloride))

PKI-166 (hydrochloride) structure
PKI-166 (hydrochloride) structure
商品名:PKI-166 (hydrochloride)
CAS番号:2230253-82-2
MF:C20H19ClN4O
メガワット:366.844063043594
CID:4744786
PubChem ID:91691117

PKI-166 (hydrochloride) 化学的及び物理的性質

名前と識別子

    • PKI 166 hydrochloride
    • 4-[4-[[(1R)-1-Phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol hydrochloride
    • PKI-166 (hydrochloride)
    • 4-(4-{[(1R)-1-Phenylethyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenol hydrochloride (1:1)
    • PKI-166 hydrochloride
    • 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride
    • DA-76940
    • AKOS025142032
    • HY-110328
    • CS-0033248
    • 2230253-82-2
    • インチ: 1S/C20H18N4O.ClH/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15;/h2-13,25H,1H3,(H2,21,22,23,24);1H/t13-;/m1./s1
    • InChIKey: ZPTWAAIZEGWMGX-BTQNPOSSSA-N
    • ほほえんだ: Cl.OC1C=CC(=CC=1)C1=CC2C(=NC=NC=2N[C@H](C)C2C=CC=CC=2)N1

計算された属性

  • せいみつぶんしりょう: 366.1247389 g/mol
  • どういたいしつりょう: 366.1247389 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 420
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 366.8
  • トポロジー分子極性表面積: 73.8

PKI-166 (hydrochloride) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
FPD25382-50 mg
PKI-166 hydrochloride
2230253-82-2
50mg
$552.00 2023-01-04
Biosynth
FPD25382-100 mg
PKI-166 hydrochloride
2230253-82-2
100MG
$883.00 2023-01-04
Biosynth
FPD25382-5 mg
PKI-166 hydrochloride
2230253-82-2
5mg
$115.00 2023-01-04
Biosynth
FPD25382-25 mg
PKI-166 hydrochloride
2230253-82-2
25mg
$345.00 2023-01-04
Biosynth
FPD25382-10 mg
PKI-166 hydrochloride
2230253-82-2
10mg
$184.00 2023-01-04

PKI-166 (hydrochloride) 関連文献

PKI-166 (hydrochloride)に関する追加情報

Research Briefing on PKI-166 (hydrochloride) and CAS 2230253-82-2: Recent Advances in Chemical Biology and Medicine

PKI-166 (hydrochloride), a small molecule inhibitor targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, has garnered significant attention in recent years due to its potential therapeutic applications in oncology and other diseases. The compound, with the CAS registry number 2230253-82-2, represents a promising candidate for targeted therapy, particularly in cancers characterized by EGFR overexpression or mutation. This research briefing synthesizes the latest findings on PKI-166 (hydrochloride), focusing on its mechanism of action, preclinical and clinical efficacy, and recent advancements in its development.

Recent studies have elucidated the precise molecular interactions of PKI-166 (hydrochloride) with the ATP-binding site of EGFR, highlighting its selectivity and potency. Structural analyses reveal that the compound forms critical hydrogen bonds and hydrophobic interactions, which contribute to its inhibitory activity. Preclinical models, including xenograft studies, have demonstrated significant tumor growth inhibition in EGFR-driven cancers, such as non-small cell lung cancer (NSCLC) and glioblastoma. These findings underscore the potential of PKI-166 (hydrochloride) as a targeted therapeutic agent.

In addition to its antitumor effects, PKI-166 (hydrochloride) has shown promise in overcoming resistance mechanisms associated with first-generation EGFR inhibitors. Recent research indicates that the compound retains activity against certain EGFR mutants, including the T790M mutation, which is commonly implicated in acquired resistance. This property positions PKI-166 (hydrochloride) as a viable option for combination therapies or as a second-line treatment in resistant cases. Furthermore, ongoing clinical trials are evaluating its safety and efficacy in human subjects, with preliminary data suggesting manageable toxicity profiles and encouraging response rates.

The synthesis and optimization of PKI-166 (hydrochloride) have also seen notable progress. Advances in chemical synthesis routes have improved yield and purity, facilitating larger-scale production for clinical use. Additionally, formulation studies have explored various delivery methods, including nanoparticle-based systems, to enhance bioavailability and target specificity. These developments are critical for translating preclinical success into clinical applications.

Despite these advancements, challenges remain in the development of PKI-166 (hydrochloride). Issues such as off-target effects, pharmacokinetic variability, and the emergence of secondary resistance mutations necessitate further investigation. Future research directions may include the exploration of biomarker-driven patient stratification, combination regimens with other targeted agents or immunotherapies, and the development of next-generation analogs with improved properties.

In conclusion, PKI-166 (hydrochloride) (CAS 2230253-82-2) represents a significant advancement in the field of targeted cancer therapy. Its unique pharmacological profile and demonstrated efficacy in preclinical models highlight its potential as a therapeutic agent. Continued research and clinical development will be essential to fully realize its benefits and address existing challenges. This briefing underscores the importance of ongoing innovation in chemical biology and medicine to bring novel therapies like PKI-166 (hydrochloride) to patients in need.

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